molecular formula C10H7F3N2O3 B13930848 8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid

8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B13930848
M. Wt: 260.17 g/mol
InChI Key: HEAWSTGDCKQDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a high-value chemical intermediate designed for research and development in the agrochemical and pharmaceutical industries. This compound is part of the imidazopyridine scaffold, a structure known for its diverse biological activities, and is functionally enhanced by the strategic incorporation of a trifluoromethyl group . The trifluoromethylpyridine (TFMP) moiety is a critical feature in many modern active ingredients, as its strong electron-withdrawing nature and lipophilicity can significantly influence a molecule's bioavailability, metabolic stability, and target-binding affinity . In discovery research, this carboxylic acid is primarily utilized as a key building block for the synthesis of more complex molecules. Its functional groups make it suitable for constructing novel compounds for screening against various biological targets. The unique properties of the TFMP derivatives are leveraged in the development of crop protection agents, contributing to the creation of pesticides with potent activity and favorable environmental profiles . Furthermore, this intermediate holds significant promise in pharmaceutical research for the design of potential therapeutics, following the successful precedent of TFMP-based molecules in both human and veterinary medicine . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C10H7F3N2O3

Molecular Weight

260.17 g/mol

IUPAC Name

8-methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C10H7F3N2O3/c1-18-6-2-5(9(16)17)3-15-4-7(10(11,12)13)14-8(6)15/h2-4H,1H3,(H,16,17)

InChI Key

HEAWSTGDCKQDEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN2C1=NC(=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

  • Starting materials: Commercially available 5-substituted-2-aminopyridines.
  • Cyclization: Conversion of these aminopyridines into imidazo[1,2-a]pyridine aldehydes via established protocols involving condensation with appropriate reagents under controlled conditions.

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl group at position 2 is typically introduced through electrophilic trifluoromethylation or via trifluoromethyl-substituted precursors.
  • Use of reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of sodium hydride (NaH) facilitates selective fluorination and trifluoromethylation steps.

Functionalization at Position 6 (Carboxylic Acid Group)

  • The carboxylic acid group at position 6 is introduced through ester intermediates.
  • Hydrolysis of ester groups is performed under acidic conditions (e.g., 12 M hydrochloric acid) to yield the free carboxylic acid with yields ranging from 48% to 73%.
  • For sensitive functional groups, milder conditions such as McKenna’s reaction using bromotrimethylsilane (BTMS) followed by trifluoroacetic acid (TFA) deprotection are employed to prevent degradation of ester or amide functionalities.

Introduction of the Methoxy Group at Position 8

  • The methoxy group introduction is generally achieved by starting from appropriately substituted aminopyridines or via selective methylation reactions on hydroxyl precursors.
  • Specific details on this step are less commonly reported but are typically integrated into the initial substitution pattern of the starting materials or introduced via O-methylation reactions.

Key Reactions and Conditions

Step Reagents/Conditions Yield (%) Notes
Cyclization to aldehydes Condensation of 5-substituted-2-aminopyridines Not specified Formation of imidazo[1,2-a]pyridine aldehydes
Knoevenagel condensation Trialkyl phosphonocarboxylate, TiCl4, triethylamine Not specified Forms phosphonate intermediates
Reduction NaBH4, NiCl2·6H2O, MeOH 48–87 Reduction of double bonds and nitro groups
Fluorination NFSI, NaH Not specified Introduction of trifluoromethyl group
Hydrolysis of esters 12 M HCl or BTMS/TFA 48–73 To obtain carboxylic acid

Advanced Functionalizations

  • Miyaura–Suzuki Coupling: Used to introduce aryl substituents at position 6 via palladium-catalyzed cross-coupling of bromo-substituted phosphonoacetates with aryl boronic acids under microwave irradiation.
  • Mizoroki–Heck Reaction: Applied for alkyl chain introduction at position 6 using Pd(OAc)2 and DIPEA under microwave conditions.

Purification and Characterization

  • The final compounds are purified by standard chromatographic techniques.
  • Characterization is performed using NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Research Findings and Yields

The synthetic routes described yield the target 8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid and its analogs with moderate to good yields (typically 48–87% in key steps). The choice of reaction conditions, especially for hydrolysis and fluorination, significantly affects the yield and purity.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Outcome Yield Range (%)
Starting material selection 5-substituted-2-aminopyridines Precursors for cyclization Commercially available
Cyclization Condensation reactions Imidazo[1,2-a]pyridine aldehydes Not specified
Knoevenagel condensation Trialkyl phosphonocarboxylate, TiCl4, TEA Phosphonate intermediates Not specified
Reduction NaBH4, NiCl2·6H2O, MeOH Reduced intermediates 48–87
Fluorination NFSI, NaH Trifluoromethylated intermediates Not specified
Hydrolysis 12 M HCl or BTMS/TFA Carboxylic acid products 48–73
Cross-coupling (optional) Pd catalysts, aryl boronic acids Aryl-substituted derivatives Not specified
Mizoroki–Heck reaction (optional) Pd(OAc)2, DIPEA, microwave Alkyl-substituted derivatives Not specified

Chemical Reactions Analysis

8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid and related compounds:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 8-OCH₃, 2-CF₃, 6-COOH C₁₀H₇F₃N₂O₃ Hypothesized improved solubility vs. chloro analogs; potential pesticidal/antimicrobial activity
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (IN-QEK31) 8-Cl, 6-CF₃, 2-COOH C₉H₄ClF₃N₂O₂ Hydrolysis product of fluazaindolizine; used as a pesticide metabolite
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 6-CF₃, 2-COOH C₉H₅F₃N₂O₂ Base structure for SAR studies; lower polarity due to absence of 8-OCH₃
3-(tert-butylamino)-2-(4-(3,5-dimethylisoxazol-4-yl)phenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (37) 3-NH-tBu, 2-(4-(3,5-dimethylisoxazolyl)phenyl), 6-COOH C₂₃H₂₅N₅O₃ Bromodomain inhibitor (IC₅₀ = 405 nM); highlights role of bulky substituents in target affinity
Imidazo[1,2-a]pyridine-6-carboxylic acid Unsubstituted core, 6-COOH C₈H₆N₂O₂ Scaffold for derivatization; limited bioactivity without functional groups
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 8-Cl, 6-CF₃, 2-COOEt C₁₁H₈ClF₃N₂O₂ Ester prodrug form; improved cell permeability vs. carboxylic acid

Key Observations

Substituent Effects on Bioactivity :

  • The trifluoromethyl group at position 2 or 6 enhances metabolic stability and hydrophobicity, as seen in IN-QEK31’s pesticidal activity .
  • Methoxy groups (e.g., 8-OCH₃) may improve aqueous solubility compared to chloro analogs (e.g., 8-Cl in IN-QEK31) but reduce membrane permeability .

Pharmacokinetic Considerations :

  • Ester derivatives (e.g., ethyl carboxylates) are common prodrug strategies to enhance bioavailability, as observed in ethyl 8-chloro-6-CF₃ analogs .
  • The carboxylic acid moiety at position 6 is critical for hydrogen bonding with biological targets, such as bromodomains or kinases .

Hydrogenated analogs (e.g., 5H,6H,7H,8H-imidazo[1,2-a]pyridines) exhibit reduced aromaticity, which may decrease planarity and binding to flat enzyme pockets .

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